(Z)-N-(4-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine
Description
(Z)-N-(4-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine (CAS 65265-86-3) is a Schiff base compound with the molecular formula C₁₄H₁₅NO. Structurally, it features a 5-methylfuran-2-yl group linked via an imine bond to a 4-ethylphenyl substituent. Schiff bases like this are renowned for their versatility in coordination chemistry, biological activities, and applications in materials science .
Properties
CAS No. |
391609-27-1 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1-(5-methylfuran-2-yl)methanimine |
InChI |
InChI=1S/C14H15NO/c1-3-12-5-7-13(8-6-12)15-10-14-9-4-11(2)16-14/h4-10H,3H2,1-2H3 |
InChI Key |
BTNLWZHSERTZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=C(O2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline typically involves the condensation reaction between 4-ethyl aniline and 5-methylfurfural. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(Z)-N-(4-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine is an organic compound featuring a furan ring and an ethylphenyl group, with the molecular formula . It has a CAS number of 65265-86-3 and includes a methanimine functional group, contributing to its reactivity.
Synthesis
The synthesis of (Z)-N-(4-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine typically involves a condensation reaction between 4-ethylphenylamine and 5-methyl-2-furaldehyde. The reaction conditions can vary, but a common approach involves purification through recrystallization or chromatography.
Potential Applications
(Z)-N-(4-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine has potential applications in pharmaceuticals as a precursor for developing drugs. Studies on its interactions with biological systems are necessary to elucidate its potential pharmacological effects, which could involve various investigations.
Structural Similarity
Several compounds share structural similarities with (Z)-N-(4-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine. These include:
- N-(4-Ethylphenyl)-1-pyridin-4-ylmethanimine : Contains a pyridine ring instead of a furan ring, potentially altering biological activity.
- (Z)-N-(3-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine : Similar structure but with a different substitution pattern on the phenyl ring.
- (E)-N-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)methanimine : Geometrical isomer differing in configuration at the imine bond.
Mechanism of Action
The mechanism of action of 4-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Differences:
- (E)-Isomers vs. (Z)-Isomers :
- describes (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines, which adopt an E-configuration with a dihedral angle of ~56° between aromatic planes. Their crystal packing is stabilized by C–H⋯N hydrogen bonds and π–π interactions .
- In contrast, the Z-isomer of interest may exhibit distinct torsional angles and packing due to steric effects from the 4-ethylphenyl and 5-methylfuran groups.
Crystallographic Parameters:
Substituent Effects on Reactivity and Properties
Aromatic Substituents:
- highlights that electron-donating groups (e.g., methyl, ethyl) on aromatic rings improve receptor binding in antidiabetic compounds like SA03 (α-amylase inhibition) .
- Electron-Withdrawing Groups: and 9 describe nitrothiophene and chlorophenoxy substituents, which increase electrophilicity and alter spectroscopic properties. For example, nitro groups enhance UV-Vis absorption and redox activity .
Heterocyclic Moieties:
- Furan vs. Thiophene/Pyridine :
- The 5-methylfuran in the target compound offers moderate aromaticity and oxygen-based hydrogen bonding sites, contrasting with sulfur in thiophene () or nitrogen in pyridine ().
- reports pyridyl methanimines with fruity odors, suggesting that furan derivatives may similarly contribute to fragrance applications .
Antidiabetic Activity:
Agricultural Effects:
- shows that benzimidazole-linked methanimines (e.g., N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine) inhibit wheat germination, suggesting that substituent electronegativity (Cl, NO₂) modulates phytotoxicity . The 4-ethylphenyl group in the target compound, being less electronegative, may reduce such effects.
Material Science:
- and 9 emphasize the role of weak interactions (C–H⋯X, π–π) in crystal engineering. The target compound’s furan oxygen could facilitate C–H⋯O bonds, enabling tailored crystalline architectures .
Physicochemical and Spectroscopic Properties
NMR and Mass Spectrometry:
Thermal Stability:
- reports a melting point of 402–404 K for a nitrothiophene Schiff base, whereas furan derivatives (e.g., SA07 in ) may exhibit lower melting points due to reduced polarity .
Biological Activity
(Z)-N-(4-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of (Z)-N-(4-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine is with a CAS number of 65265-86-3. The synthesis typically involves a condensation reaction between 4-ethylphenylamine and 5-methyl-2-furaldehyde under acidic conditions. The reaction can be summarized as follows:
- Reactants : 4-Ethylphenylamine + 5-Methyl-2-furaldehyde
- Catalyst : Acid (e.g., hydrochloric acid)
- Conditions : Reflux
- Purification : Recrystallization or chromatography
This approach yields the desired compound while allowing for purification to ensure high-quality samples for biological testing.
Antimicrobial Properties
Research indicates that (Z)-N-(4-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 12 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
Preliminary investigations into the anticancer properties of (Z)-N-(4-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine have shown promising results. In a study evaluating its effects on human cancer cell lines, the compound demonstrated cytotoxic effects, particularly against breast and renal cancer cells:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Moderate |
| A549 (Lung Cancer) | 30 | Moderate |
| 786-O (Renal Cancer) | 20 | High |
The structure-activity relationship indicates that the presence of the furan ring may enhance its interaction with specific cellular targets, leading to apoptosis in cancer cells.
The exact mechanism through which (Z)-N-(4-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various enzymes and receptors involved in metabolic pathways, potentially modulating their activity. Further studies are needed to elucidate these pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several methanimine derivatives, including (Z)-N-(4-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine. The results indicated that structural modifications significantly influenced activity levels against Gram-positive and Gram-negative bacteria.
- Anticancer Screening : In vitro testing on multiple cancer cell lines revealed that compounds similar to (Z)-N-(4-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine exhibited varying degrees of cytotoxicity, with a focus on understanding how structural variations affect biological outcomes.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-N-(4-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine?
- Methodological Answer : The compound can be synthesized via Schiff base formation by condensing 5-methyl-2-furaldehyde with 4-ethylaniline. Key parameters include:
- Solvent Selection : Ethanol or methanol under reflux (1–2 hours) for efficient imine formation .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) to accelerate the reaction while minimizing side products .
- Temperature Control : Reflux at 70–80°C to ensure equilibrium shifts toward imine formation .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) to isolate the (Z)-isomer .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this Schiff base?
- Methodological Answer :
- 1H/13C NMR : Identify imine proton (δ ~8.3–8.8 ppm) and aromatic/furan protons. Compare shifts with analogous compounds (e.g., (E)-N-(3-chlorophenyl) derivatives) to confirm stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ with <2 ppm error) using EI or ESI modes .
- FT-IR : Detect C=N stretch (~1600–1640 cm⁻¹) and absence of aldehyde/amine precursor peaks .
- UV-Vis : Monitor π→π* transitions (λmax ~250–300 nm) to assess conjugation integrity .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use slow evaporation of ethanol or dichloromethane/hexane mixtures to grow single crystals .
- Temperature Gradients : Gradual cooling from 50°C to room temperature enhances crystal lattice ordering .
- Additives : Trace amounts of co-solvents (e.g., DMSO) may improve crystal morphology .
Advanced Research Questions
Q. How can contradictions between experimental and computational structural data be resolved?
- Methodological Answer :
- Software Cross-Validation : Refine X-ray data with SHELXL and compare with DFT-optimized geometries (e.g., Gaussian at B3LYP/6-31G* level). Discrepancies in bond angles >2° may indicate crystal packing effects .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π) to explain deviations in dihedral angles between phenyl and furyl groups .
- Dynamic NMR : Probe temperature-dependent conformational changes if computational models suggest rotational barriers .
Q. What strategies validate the stereochemical stability of the (Z)-isomer under varying pH or solvent conditions?
- Methodological Answer :
- Kinetic Studies : Monitor isomerization via HPLC at different temperatures/pH. Use Arrhenius plots to calculate activation energy (Ea) for Z→E interconversion .
- Circular Dichroism (CD) : Track Cotton effects in chiral environments to detect configurational changes .
- Theoretical Modeling : MD simulations in explicit solvents (e.g., water, DMSO) to predict stability thresholds .
Q. How can catalytic applications of this Schiff base be explored in metal-organic frameworks (MOFs) or coordination chemistry?
- Methodological Answer :
- Ligand Design : Functionalize the furyl or ethylphenyl groups to enhance metal-binding affinity (e.g., Ru(II) or Co(II) complexes) .
- Catalytic Screening : Test oxidative coupling reactions (e.g., aerobic alcohol oxidation) using Schiff base-metal catalysts. Compare turnover numbers (TON) with control ligands .
- Spectroscopic Monitoring : Use in situ FT-IR or EPR to detect intermediate metal-ligand species during catalysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR assignments between synthetic batches?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings. For example, distinguish furyl CH3 from ethylphenyl protons .
- Isotopic Labeling : Synthesize 15N-labeled imine to confirm nitrogen connectivity via 1H-15N HMBC .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed aldehyde/amine) affecting chemical shifts .
Methodological Tools and Software
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
